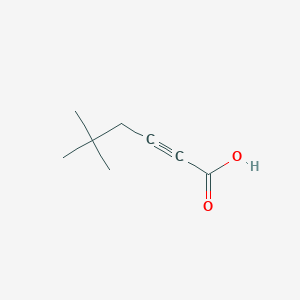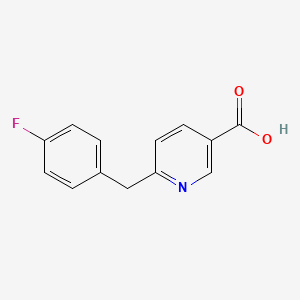
(1-Bromo-2-methylpropan-2-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-2-methylpropan-2-yl)cyclopropane is an organobromine compound with the molecular formula C7H13Br. This compound is a member of the haloalkane family and is characterized by the presence of a bromine atom attached to a cyclopropane ring. It is a versatile chemical used in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylpropan-2-yl)cyclopropane can be achieved through several methods. One common approach involves the bromination of cyclopropyl methyl ketone or aldehyde derivatives in the presence of bromine (Br2) and a base such as triethylamine (Et3N) . This reaction typically proceeds under mild conditions and yields the desired brominated cyclopropane product.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale bromination reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-methylpropan-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different cyclopropane derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different functional groups.
Isomerization: Upon heating, this compound can isomerize to form 1-bromopropene and 3-bromopropene.
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Triethylamine (Et3N): Acts as a base in bromination reactions.
Magnesium (Mg): Used in the formation of Grignard reagents.
Diethyl Ether: Common solvent for Grignard reactions.
Major Products Formed
Cyclopropylmagnesium Bromide: Formed in Grignard reactions.
1-Bromopropene and 3-Bromopropene: Formed during isomerization reactions.
Scientific Research Applications
(1-Bromo-2-methylpropan-2-yl)cyclopropane is used in various scientific research fields, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Drug Discovery: Its unique structure makes it valuable in the development of new pharmaceuticals.
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (1-Bromo-2-methylpropan-2-yl)cyclopropane involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can participate in substitution and elimination reactions. The cyclopropane ring can also undergo ring-opening reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
Bromocyclopropane: Similar in structure but lacks the methyl group attached to the cyclopropane ring.
Chlorocyclopropane: Contains a chlorine atom instead of a bromine atom.
Fluorocyclopropane: Contains a fluorine atom instead of a bromine atom.
Uniqueness
(1-Bromo-2-methylpropan-2-yl)cyclopropane is unique due to the presence of both a bromine atom and a methyl group attached to the cyclopropane ring. This combination imparts distinct reactivity and properties to the compound, making it valuable in various scientific research applications.
Properties
Molecular Formula |
C7H13Br |
|---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
(1-bromo-2-methylpropan-2-yl)cyclopropane |
InChI |
InChI=1S/C7H13Br/c1-7(2,5-8)6-3-4-6/h6H,3-5H2,1-2H3 |
InChI Key |
UQAGMDJNYSNMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CBr)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans](/img/structure/B12312842.png)
![2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12312850.png)


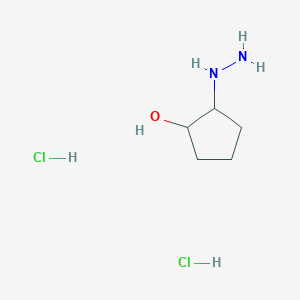
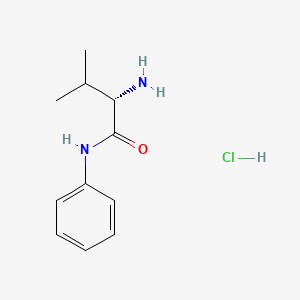
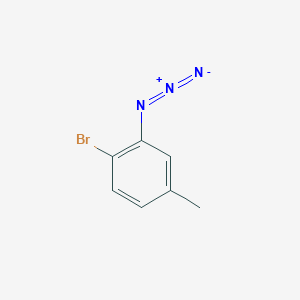
![[8,14-Diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12312912.png)
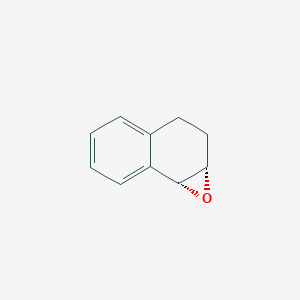
![1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)
![6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)
